molecular formula C12H15FO B7995242 trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol

trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol

Cat. No.: B7995242
M. Wt: 194.24 g/mol
InChI Key: YLMLPWIARXBSEM-NEPJUHHUSA-N
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Description

trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol: is a fluorinated organic compound with the molecular formula C12H15FO. It is characterized by a cyclopentanol ring substituted with a 3-fluoro-5-methylphenyl group in the trans configuration. This compound is known for its unique molecular structure and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in a unique manner. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • trans-2-(3-Chloro-5-methylphenyl)cyclopentanol
  • trans-2-(3-Bromo-5-methylphenyl)cyclopentanol
  • trans-2-(3-Iodo-5-methylphenyl)cyclopentanol

Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exhibits unique properties due to the fluorine atom’s small size and high electronegativity. This results in distinct reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

(1S,2R)-2-(3-fluoro-5-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-5-9(7-10(13)6-8)11-3-2-4-12(11)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMLPWIARXBSEM-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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